COH34 S-dioxide
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Overview
Description
COH34 S-dioxide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthyl group, a methylene bridge, and a toluenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COH34 S-dioxide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and p-toluenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
COH34 S-dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The methylene bridge can be reduced to form a dihydro derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
COH34 S-dioxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of COH34 S-dioxide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The compound’s sulfonamide group is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-1-naphthylmethylene)-2-phenylethanesulfonamide
- N-(2-Hydroxy-1-naphthylmethylene)-2-thiophenesulfonamide
- N-(2-Hydroxy-1-naphthylmethylene)-cyclohexanecarbohydrazide
Uniqueness
COH34 S-dioxide is unique due to its specific structural features, such as the presence of a toluenesulfonamide moiety, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications set it apart from similar compounds.
Properties
Molecular Formula |
C18H15NO3S |
---|---|
Molecular Weight |
325.382 |
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H15NO3S/c1-13-6-9-15(10-7-13)23(21,22)19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3 |
InChI Key |
WCYGPLQLYOSVIH-XDHOZWIPSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC3=CC=CC=C32)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
COH34 S-dioxide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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